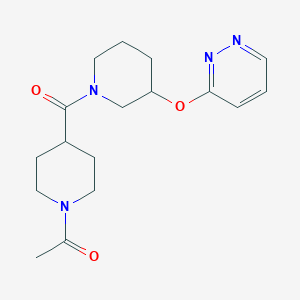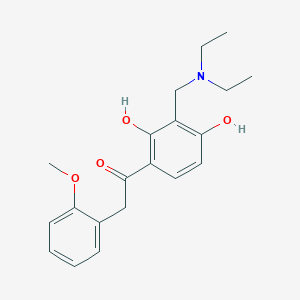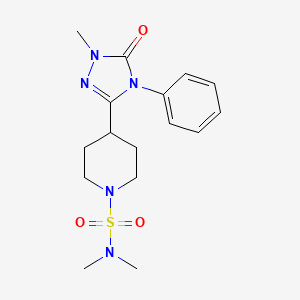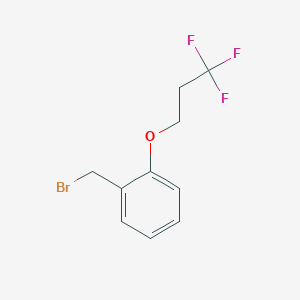
1-(4-(3-(吡啶并嘧啶-3-氧基)哌啶-1-羰基)哌啶-1-基)乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(3-(Pyridazin-3-yloxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone is a complex organic compound that features a piperidine ring, a pyridazine moiety, and an ethanone group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
科学研究应用
1-(4-(3-(Pyridazin-3-yloxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its potential bioactivity.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(3-(Pyridazin-3-yloxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyridazine moiety: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.
Attachment of the piperidine ring: The pyridazine derivative is then reacted with a piperidine derivative under appropriate conditions to form the desired piperidine-pyridazine linkage.
Introduction of the ethanone group: The final step involves the acylation of the piperidine nitrogen with an ethanone derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
化学反应分析
Types of Reactions
1-(4-(3-(Pyridazin-3-yloxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the pyridazine or piperidine rings.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperidine or pyridazine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
作用机制
The mechanism of action of 1-(4-(3-(Pyridazin-3-yloxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding studies, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
相似化合物的比较
Similar Compounds
Pyridazine derivatives: These compounds share the pyridazine moiety and exhibit similar pharmacological activities.
Piperidine derivatives: Compounds with a piperidine ring are widely studied for their bioactivity and therapeutic potential.
Ethanone derivatives: These compounds are known for their reactivity and use in various organic synthesis applications.
Uniqueness
1-(4-(3-(Pyridazin-3-yloxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone is unique due to its combination of the pyridazine, piperidine, and ethanone groups, which confer distinct chemical and biological properties
属性
IUPAC Name |
1-[4-(3-pyridazin-3-yloxypiperidine-1-carbonyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3/c1-13(22)20-10-6-14(7-11-20)17(23)21-9-3-4-15(12-21)24-16-5-2-8-18-19-16/h2,5,8,14-15H,3-4,6-7,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWFWAQDESGYHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)N2CCCC(C2)OC3=NN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[3-hydroxy-3-(thiophen-3-yl)propyl]-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide](/img/structure/B2483611.png)
![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)thio)ethanone](/img/structure/B2483613.png)
![4-{4-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}piperidine dihydrochloride](/img/structure/B2483614.png)

![2,10-Dioxadispiro[2.0.44.43]dodecane](/img/structure/B2483617.png)
![2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-ethyl-N-phenylacetamide](/img/structure/B2483620.png)
![2,3-Dihydrofuro[2,3-b]quinolin-4-amine](/img/structure/B2483621.png)
![ethyl 3-(6-{[2-(ethoxycarbonyl)-1-benzofuran-3-yl]carbamoyl}pyridine-2-amido)-1-benzofuran-2-carboxylate](/img/structure/B2483623.png)
![3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-N-(4-methylphenyl)-1H-pyrazole-1-carboxamide](/img/structure/B2483624.png)


![1-[(2-chlorophenyl)methyl]-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2483629.png)

